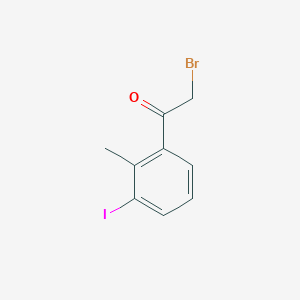

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one

Descripción

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is a halogenated aryl ketone characterized by a bromo-substituted acetyl group attached to a phenyl ring bearing iodine (at position 3) and a methyl group (at position 2). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for receptor-targeted molecules. The presence of iodine introduces steric bulk and polarizability, while the methyl group contributes to electronic and steric effects, distinguishing it from simpler bromo aryl ethanones.

Propiedades

IUPAC Name |

2-bromo-1-(3-iodo-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIJFIZBYAWPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one can be achieved through various methods. One common method involves the bromination of 3-iodo-2-methylacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Nucleophilic Substitution: The bromine atom in the ethanone moiety can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted products.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Aplicaciones Científicas De Investigación

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of bromine and iodine atoms enhances the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparación Con Compuestos Similares

Reactivity :

Physical and Spectroscopic Properties

Melting Points and Solubility :

- Derivatives with polar substituents (e.g., hydroxyl in 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, ) exhibit higher melting points due to hydrogen bonding . The target compound’s iodine and methyl groups may reduce solubility in polar solvents compared to fluorine analogs (e.g., 2-bromo-1-(3,5-difluorophenyl)ethan-1-one, ) .

NMR Spectroscopy :

- The iodine atom’s nuclear spin (I = ½) causes splitting patterns in $^1$H NMR signals for adjacent protons, similar to fluorine’s effects in 2-bromo-1-(3-fluorophenyl)ethan-1-one (δ = 7.24–6.78 ppm in ) . However, iodine’s larger atomic radius may lead to distinct deshielding effects.

Data Tables

Table 1: Comparative Analysis of Bromo Aryl Ethanones

*Inferred from sterically hindered analogs.

Table 2: Substituent Effects on Reactivity

*Methoxy can act as an electron-donating group by resonance.

Actividad Biológica

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one typically involves the bromination and iodination of precursor compounds. The compound can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions.

Key Synthetic Pathways

- Electrophilic Aromatic Substitution : The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution, where the aromatic ring undergoes substitution with halogens.

- Cross-Coupling Reactions : Methods such as Suzuki-Miyaura coupling are often employed to form carbon-carbon bonds, facilitating the introduction of functional groups like the bromo and iodo substituents.

Biological Activity

The biological activity of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has been studied in various contexts, including its antimicrobial, anticancer, and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of bromo and iodo compounds have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Bromo derivative | 125–250 | Moderate antibacterial |

| Iodo derivative | 0.78 | Strong antibacterial |

Anticancer Properties

Studies have demonstrated that compounds containing halogen substituents can inhibit cancer cell proliferation. The presence of bromine and iodine enhances the interaction with biological targets, leading to increased cytotoxicity in cancer cell lines.

Structure-Activity Relationships (SAR)

The structure of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one plays a crucial role in its biological activity. The introduction of halogens at specific positions on the phenyl ring significantly impacts the compound's reactivity and biological efficacy.

Key Observations

- Halogen Substitution : The presence of both bromine and iodine increases lipophilicity, enhancing cellular uptake.

- Positioning of Substituents : The positioning of the methyl group relative to the halogens influences the overall electronic distribution, affecting binding affinity to biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into their mechanisms of action.

- Antibacterial Studies : A study on bromo-indole derivatives indicated that modifications at the 3-position significantly enhanced antibacterial activity against E. coli with MIC values as low as 0.78 µg/mL .

- Anticancer Research : Research on halogenated phenyl ketones revealed promising results in inhibiting tumor growth in vitro, with certain derivatives showing IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.